molecular formula C9H6O3 B1353603 Di(furan-2-yl)methanone CAS No. 17920-86-4

Di(furan-2-yl)methanone

Cat. No. B1353603
CAS RN: 17920-86-4
M. Wt: 162.14 g/mol
InChI Key: HMKCSFHWMJHMTG-UHFFFAOYSA-N
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Description

Di(furan-2-yl)methanone, also known as bis(2-furyl)methanone, is a chemical compound with the molecular formula C9H6O3 . It has a molecular weight of 162.14 . It is a light yellow solid and is used as a research chemical in the synthesis of 2,2-di(3-thienyl)-1,3-dioxolane and hetaryl thioketones .


Molecular Structure Analysis

The InChI code for Di(furan-2-yl)methanone is 1S/C9H6O3/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H . This indicates that the molecule consists of two furan rings attached to a methanone group.

Scientific Research Applications

  • Furan Platform Chemicals

    • Field : Green Chemistry
    • Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the synthesis of a spectacular range of compounds .
    • Methods : The manufacture of FPCs involves a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
    • Results : The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .
  • Biological Activity of Furan Derivatives

    • Field : Pharmaceutical Chemistry
    • Application : Furan derivatives are found in a large number of biologically active materials. They are widely employed as antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, antihyperglycemic, analgesic, anticonvulsant, etc .
    • Methods : A series of novel di arylhydrazine derivatives containing a furan ring were synthesized by the reaction of 5-fluorophenyl-2-furoyl chloride with substituted benzoyl hydrazide in anhydrous dichloromethane under reflux .
    • Results : These furan derivatives show broad-spectrum antibacterial and insecticidal activities and exhibit pharmacological properties which include serving as anti-depressant and anti-inflammatory agents .
  • Synthesis of Hetaryl Thioketones

    • Field : Chemical Synthesis
    • Application : Bis (furan-2-yl) Methanone is a useful research chemical used in the synthesis of 2,??2-??di (3-??thienyl)??-??1,??3-??dioxolane and hetaryl thioketones .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Synthesis of 2,2-di(3-thienyl)-1,3-dioxolane

    • Field : Organic Synthesis
    • Application : Di(furan-2-yl)methanone is used in the synthesis of 2,2-di(3-thienyl)-1,3-dioxolane .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Synthesis of Hetaryl Thioketones

    • Field : Organic Synthesis
    • Application : Di(furan-2-yl)methanone is also used in the synthesis of hetaryl thioketones .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Re-hydration to Levulinic Acid and Formic Acid

    • Field : Green Chemistry
    • Application : Furan derivatives can easily undergo re-hydration, a reaction that leads to the acyclic products levulinic acid and formic acid, which are both of interest as industrial chemicals .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Synthesis of Chiral Furans

    • Field : Organic Chemistry
    • Application : Furan derivatives can be used in the synthesis of chiral furans .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .
  • Use in Research Chemicals

    • Field : Chemical Research
    • Application : Di(furan-2-yl)methanone is a useful research chemical .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

bis(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKCSFHWMJHMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317160
Record name 2-Furyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(furan-2-yl)methanone

CAS RN

17920-86-4
Record name 2-Furyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17920-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Preparation of 2-Furyl-n-undecenylketone (R=n-C9H18CH═CH2)—Magnesium turnings (2.0 g, 83.3 mmol) were covered with anhydrous Et2O (10 mL) and a solution of 1-bromoundecene (5.0 mL, 23.0 mmol) in anhydrous Et2O (15 mL) was added in small aliquots until the reaction begins. The remaining halide solution was added dropwise, then heated to reflux (1 hour), allowed to cool to rt and then added to a cooled solution of the Weinreb amide (2.82 g, 18.2 mmol in 15 mL anhydrous Et2O, 0° C.) via cannula. The resulting slurry was stirred (3 h) and then quenched with equal amounts of 1 N HCl and H2O. After warming to rt the mixture was separated and the aqueous layer was extracted with Et2O (2×). The combined organics were washed with sat'd. NaHCO3, brine, dried (Na2SO4), filtered, and evaporated to yield crude furyl ketone. 1H NMR: δ 7.58 (dd, 1H, 3JH,H=1.7 Hz, 4JH,H=0.74 Hz, H-2), 7.18 (dd, 1H, 3JH,H=3.6 Hz, 4JH,H=0.74 Hz, H-4), 6.53 (dd, 1H, 3JH,H=1.7 Hz, 3JH,H=3.6 Hz, H-3), 5.82 (m, 1H), 5.00 (m, 1H, vinyl), 4.92 (m, 1H, vinyl), 2.82 (t, 2H, 3JH,H=7.5 Hz, H-7), 2.04 (qd, 2H, 3JH,H=7.5 Hz, H-15), 1.72 (quintet, 2H, 3JH,H=7.5 Hz, H-8), 1.37–1.20 (m, 12H). 13C NMR: δ 189.9, 152.9, 146.2, 139.2, 116.8, 114.1, 112.1, 38.5, 33.8, 29.7, 29.4, 29.3, 29.2, 29.1, 28.9, 24.3.
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2 g
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5 mL
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15 mL
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halide
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0 (± 1) mol
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[Compound]
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Weinreb amide
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15 mL
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10 mL
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Synthesis routes and methods II

Procedure details

Preparation of 1-(2-Furyl)-7-hydroxy-1-heptanone (R=n-C6H12OH)—Magnesium turnings (8.20 g, 0.342 mol, 4.5 eq/halide) were covered with anhydrous THF (40 mL) and a solution of 1-(tetrahydropyran-2-yloxy)-6-hexyl bromide (20.1 g, 76.0 mmol in anhydrous 100 mL THF) was added dropwise once the reaction was initiated with 1,2-dibromoethane. The remaining halide solution was added dropwise and the mixture was allowed to stir at rt overnight. The resulting mixture was then added to a cooled solution of the Weinreb amide (10.3 g, 66.1 mmol in 100 mL anhydrous THF, 0° C.) via cannula. The resulting slurry was stirred (3 h) and then quenched with equal amounts of 1 N HCl and H2O. After warming to rt the mixture was separated and the aqueous layer was extracted with Et2O (2×). The combined organics were washed with sat'd. NaHCO3, brine, dried (Na2SO4), filtered, and evaporated to yield crude residue, which was then dissolved in MeOH (200 mL) with a small amount of TsOH and allowed to stir overnight. The reaction mixture was stirred with NaHCO3, evaporated, and the residue taken up in hexane. The hexane portion was washed with H2O (2×), brine, dried (Na2SO4), and concentrated to yield crude furyl ketone, which was distilled under vacuum (b.p. 164–167° C., 0.2 mm Hg) to give pure furyl ketone (6.95 g, 35.4 mmol, Yld. 53.6%). 1H NMR: δ 7.57 (dd, 1H, 3JH,H=1.7 Hz, 4JH,H=0.74 Hz, H-2), 7.17 (dd, 1H, 3JH,H=3.6 Hz, 4JH,H=0.76 Hz, H-4), 6.52 (dd, 1H, 3JH,H=3.6 Hz, 3JH,H=1.7 Hz, H-3), 3.63 (t, 2H, 3JH,H=6.6 Hz, H-12), 2.81 (t, 2H, 3JH,H=7.6 Hz, H-7), 2.13 (bs, 1H, OH), 1.72 (quintet, 2H, 3JH,H=7.4 Hz, H-8), 1.57 (quintet, 2H, 3JH,H=6.7 Hz, H-11), 1.39 (m, 4H, H-9 and 10). 13C NMR: δ 189.8, 152.7, 146.3, 117.0, 112.2, 62.8, 38.3, 32.5, 29.0, 25.5, 24.2.
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40 mL
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100 mL
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200 mL
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Yield
53.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
6
Citations
L Papadopoulos, Z Terzopoulou, DN Bikiaris… - Polymers, 2018 - mdpi.com
Poly(propylene 2,5-furan dicarboxylate) (PPF), or poly(trimethylene 2,5-furan dicarboxylate) (PTF), is a biobased alipharomatic polyester that is expected to replace its fossil-based …
Number of citations: 35 www.mdpi.com
Z Terzopoulou, E Karakatsianopoulou, N Kasmi… - Journal of Analytical and …, 2017 - Elsevier
In the present work, poly(ethylene furanoate) (PEF) was synthesized via two-stage melt polycondensation process, using four different catalysts, namely tetrabutyl titanate (TBT), titanium…
Number of citations: 62 www.sciencedirect.com
P Matczak - Computation, 2016 - mdpi.com
The effective use of partial atomic charge models is essential for such purposes in molecular computations as a simplified representation of global charge distribution in a molecule and …
Number of citations: 27 www.mdpi.com
D Yin, D Su, J Jin - Available at SSRN 3606764, 2020 - papers.ssrn.com
A mild and practical method has been achieved that allows for the direct C–H trifluoromethylation, perfuoroalkylation and chlorodifluoromethylation of (hetero) arenes using inexpensive…
Number of citations: 1 papers.ssrn.com
D Yin, D Su, J Jin - Cell Reports Physical Science, 2020 - cell.com
Trifluoroacetic acid (TFA) is among the most attractive trifluoromethylation reagents with respect to its low prices, ease of handling, and availability in large quantities. However, because …
Number of citations: 32 www.cell.com
W Su, C Jin - Synthetic communications, 2004 - Taylor & Francis
Friedel–Crafts reaction of aromatic compounds (benzenes, thiophene, furan, pyrrole, naphthalene, and benzothiophene) with bis(trichloromethyl) carbonate [BTC] was efficiently …
Number of citations: 18 www.tandfonline.com

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